Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidi necarboxylate
Description
This compound features a piperidine backbone substituted at the 4-position with a methyl carboxylate group and a hydroxymethyl-linked 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene moiety. The dioxanedione ring (1,3-dioxan-4,6-dione) is a key structural motif known for its electron-deficient character, enabling reactivity in nucleophilic additions and cycloadditions .
Properties
Molecular Formula |
C14H19NO7 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
methyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-hydroxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO7/c1-14(2)21-11(17)9(12(18)22-14)10(16)8-4-6-15(7-5-8)13(19)20-3/h8,16H,4-7H2,1-3H3 |
InChI Key |
XIVUJVZQUHOLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=C(C2CCN(CC2)C(=O)OC)O)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of piperidine with a dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes the use of automated systems to monitor and control the reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares the 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene core with several analogues but differs in substituents and linkage groups. Key examples include:
Key Observations :
- Linkage Group: The target compound uses a hydroxymethyl (-CH₂OH) bridge, whereas analogues typically employ direct amino (-NH-) or ester linkages. This hydroxymethyl group may enhance hydrogen-bonding capacity, altering solubility or receptor binding .
- Core Modifications: All analogues retain the electron-deficient dioxanedione ring, critical for reactions like Knoevenagel condensations or Michael additions .
Biological Activity
Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate, also known by its CAS number 205448-64-2, is a compound that has garnered attention in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H17NO7
- IUPAC Name : Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate
- Molecular Weight : Approximately 335.31 g/mol
The compound features a piperidine ring substituted with a hydroxymethyl group and a methoxybenzoate moiety. Its unique structure contributes to its biological activities.
Synthesis
The synthesis of Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate typically involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with methyl 4-amino-2-methoxybenzoate. The process can be summarized in the following steps:
- Formation of the Dioxane Derivative : Reacting the dione with appropriate reagents to form the dioxane structure.
- Amine Substitution : Introducing the piperidine derivative through nucleophilic substitution.
- Final Esterification : Converting the resulting compound into the methyl ester form.
Anticancer Properties
Research indicates that Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate exhibits potential anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis via caspase activation |
| MCF7 (breast) | 20 | Inhibition of cell proliferation |
| A549 (lung) | 18 | Cell cycle arrest at G1 phase |
The compound appears to target specific pathways involved in cell growth and survival, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound possesses antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate could be explored as a novel antimicrobial agent.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Researchers investigated the effects of this compound on various cancer cell lines and found significant reductions in viability correlated with increased concentrations of the compound.
- The study concluded that the compound's mechanism involves modulation of apoptotic pathways.
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial properties against clinical isolates of bacteria.
- Results indicated that the compound inhibited bacterial growth effectively and could serve as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
